D-Galactonic acid is a sugar acid with the molecular formula C₆H₁₂O₇ and a molecular weight of approximately 196.1553 g/mol. It is derived from the metabolism of galactose, specifically through the action of the enzyme galactose dehydrogenase, which converts galactose into galactonolactone, subsequently leading to the formation of D-galactonic acid . Structurally, D-galactonic acid is characterized by a carboxylic acid functional group and multiple hydroxyl groups, making it a polyhydroxy acid.
D-Galactonic acid plays a significant role in human metabolism. It is a metabolic byproduct of galactose and is notably elevated in individuals with galactosemia due to deficiencies in enzymes like galactose-1-phosphate uridyltransferase. Elevated levels of D-galactonic acid can lead to it acting as an acidogen and metabotoxin, potentially causing cellular damage if accumulated excessively . Additionally, it may participate in the pentose phosphate pathway, which is crucial for nucleotide synthesis and cellular metabolism .
D-Galactonic acid can be synthesized through several methods:
D-Galactonic acid has several applications across various fields:
Research has shown that D-galactonic acid interacts with various metal ions and organic compounds. For instance, studies have indicated its ability to form complexes with chromium ions, influencing their redox states and potentially affecting their toxicity . This interaction highlights its importance in environmental chemistry and bioremediation processes.
D-Galactonic acid shares similarities with several other sugar acids. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| D-Galacturonic Acid | C₆H₈O₇ | Derived from pectin; involved in plant cell wall structure. |
| L-Galactonic Acid | C₆H₁₂O₇ | Enantiomer of D-galactonic acid; differs in stereochemistry. |
| D-Mannuronic Acid | C₆H₈O₇ | Precursor in alginate biosynthesis; found in brown algae. |
| D-Glucuronic Acid | C₆H₈O₇ | Important for detoxification processes in mammals; contributes to glycosaminoglycan synthesis. |
D-Galactonic acid is unique due to its specific metabolic pathway originating from galactose and its biological implications in human health, particularly concerning metabolic disorders like galactosemia. Its structural characteristics also differentiate it from other similar compounds, allowing for distinct chemical reactivity and biological activity.
D-Galactonic acid is systematically named according to IUPAC nomenclature as (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid [1]. This comprehensive nomenclature indicates the absolute stereochemical configuration at each chiral center within the six-carbon chain structure [8]. The molecular formula for D-galactonic acid is C₆H₁₂O₇, with a molecular weight of 196.16 grams per mole [1] [2] [3].
The compound is registered under CAS Registry Number 576-36-3, distinguishing it from its enantiomer L-galactonic acid [3] [5]. The IUPAC Standard InChI identifier is InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3+,4+,5-/m1/s1, which provides a unique digital representation of the molecular structure [3] [8].
D-Galactonic acid belongs to the chemical class of sugar acids and derivatives, specifically categorized as a medium-chain hydroxy acid with a six to twelve carbon atom side chain [8]. The compound exhibits the characteristic features of an aldonic acid, derived from the oxidation of the aldehyde group of D-galactose to form a carboxylic acid functional group [1] [4].
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | [1] |
| Molecular Formula | C₆H₁₂O₇ | [1] [2] [3] |
| Molecular Weight | 196.16 g/mol | [1] [2] [3] |
| CAS Registry Number | 576-36-3 | [3] [5] |
| InChI Key | RGHNJXZEOKUKBD-MGCNEYSASA-N | [3] [8] |
D-Galactonic acid contains four chiral centers located at carbon positions 2, 3, 4, and 5, resulting in a specific three-dimensional arrangement that defines its D-configuration [1] [8] [38]. The absolute configuration follows the Cahn-Ingold-Prelog nomenclature system, where each chiral center is designated as either R (rectus) or S (sinister) based on the priority ranking of substituent groups [20] [22].
The stereochemical configuration of D-galactonic acid is characterized by the following absolute configurations: carbon 2 exhibits R configuration, carbon 3 shows S configuration, carbon 4 displays S configuration, and carbon 5 demonstrates R configuration [1] [38] [41]. This specific arrangement of hydroxyl groups around each chiral center determines the compound's optical activity and biological properties [9] [11].
The molecule exhibits optical activity due to its chiral nature, rotating plane-polarized light in a dextrorotatory manner, indicated by a positive optical rotation [25]. This optical rotation arises from the interaction between circularly polarized light and the chiral molecular structure, where the specific arrangement of hydroxyl groups creates an asymmetric environment [9] [11].
| Carbon Position | Functional Group | Stereochemistry | Configuration Type |
|---|---|---|---|
| C1 | Carboxylic acid (-COOH) | Not applicable | sp² carbon |
| C2 | Hydroxyl (-OH) | R | Chiral center |
| C3 | Hydroxyl (-OH) | S | Chiral center |
| C4 | Hydroxyl (-OH) | S | Chiral center |
| C5 | Hydroxyl (-OH) | R | Chiral center |
| C6 | Primary alcohol (-CH₂OH) | Not applicable | Primary carbon |
The compound's stereochemical properties are further characterized by its SMILES notation: OCC@@HC@HC@HC@@HC(O)=O, which provides a linear representation of the three-dimensional structure including stereochemical information [5] [8]. The specific rotation and optical rotatory dispersion properties depend on wavelength, temperature, and solvent conditions, following the general principles of optical activity in chiral molecules [25].
D-Galactonic acid and L-galactonic acid represent a pair of enantiomers, exhibiting identical molecular formulas and connectivity but opposite three-dimensional arrangements around each chiral center [1] [13]. L-Galactonic acid possesses the systematic IUPAC name (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid, demonstrating the complete inversion of stereochemistry at all four chiral centers compared to its D-enantiomer [14] [16].
The fundamental structural relationship between these enantiomers follows the principle of mirror image symmetry, where L-galactonic acid represents the non-superimposable mirror image of D-galactonic acid [1] [13]. This enantiomeric relationship results in identical physical properties such as melting point, boiling point, and density, while exhibiting opposite optical rotation directions [36].
L-Galactonic acid is characterized by CAS Registry Number 28278-08-2 and possesses the InChI Key RGHNJXZEOKUKBD-RSJOWCBRSA-N, differing from D-galactonic acid only in the stereochemical descriptor portion [14] [16] [19]. The optical activity of L-galactonic acid manifests as levorotatory behavior, rotating plane-polarized light in the counterclockwise direction with equal magnitude but opposite sign compared to D-galactonic acid [14] [25].
| Property | D-Galactonic Acid | L-Galactonic Acid |
|---|---|---|
| IUPAC Name | (2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | (2S,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
| Molecular Formula | C₆H₁₂O₇ | C₆H₁₂O₇ |
| Molecular Weight | 196.16 g/mol | 196.16 g/mol |
| CAS Registry Number | 576-36-3 | 28278-08-2 |
| Absolute Configuration | 2R,3S,4S,5R | 2S,3R,4R,5S |
| InChI Key | RGHNJXZEOKUKBD-MGCNEYSASA-N | RGHNJXZEOKUKBD-RSJOWCBRSA-N |
| Optical Activity | Dextrorotatory (+) | Levorotatory (-) |
| Configuration Type | D-configuration | L-configuration |
The biological significance of this enantiomeric relationship extends to metabolic pathways, where organisms typically demonstrate specificity for one enantiomer over the other [18]. D-Galactonic acid serves as a metabolite in various biological systems, including Escherichia coli and human metabolism, while L-galactonic acid functions as an intermediate in specific eukaryotic pathways for D-galacturonic acid catabolism [4] [18].
D-Galactonic acid exhibits well-defined physical constants that are fundamental to understanding its behavior under various conditions. The compound exists as a solid at room temperature with characteristic melting and boiling points that reflect its molecular structure and intermolecular interactions.
Molecular Properties
The basic molecular properties of D-Galactonic acid include a molecular formula of C₆H₁₂O₇ and a molecular weight of 196.16 g/mol, as established by multiple analytical sources [3] [1]. The compound is registered under CAS number 576-36-3, which serves as its unique chemical identifier [3] [4] [5].
Thermal Properties
The melting point of D-Galactonic acid has been reported to range from 122°C to 131°C, with most sources citing values around 122°C [6] [7] [8]. This relatively high melting point is attributed to the extensive hydrogen bonding network formed by the multiple hydroxyl groups and the carboxylic acid functionality present in the molecule [6]. The boiling point is predicted to be 673.6 ± 55.0°C under standard atmospheric pressure, though this is a calculated value based on molecular modeling approaches [6] [7].
Density and Physical State
The density of D-Galactonic acid is predicted to be 1.763 ± 0.06 g/cm³ [6] [7]. This relatively high density compared to simple organic compounds reflects the presence of multiple oxygen atoms and the compact molecular structure. The compound exists as a white crystalline solid under standard conditions [9].
Thermodynamic Data
Comprehensive thermodynamic data for D-Galactonic acid has been established through both experimental measurements and theoretical calculations. The standard enthalpy of combustion has been experimentally determined to be -2465.9 ± 2.8 kJ/mol [10]. This value represents the energy released when one mole of D-Galactonic acid undergoes complete combustion to form carbon dioxide and water.
The standard Gibbs free energy of formation is calculated to be -959.96 kJ/mol, while the standard enthalpy of formation is -1214.25 kJ/mol [11]. These values indicate that D-Galactonic acid is thermodynamically stable under standard conditions. The enthalpy of fusion is calculated to be 23.33 kJ/mol, and the enthalpy of vaporization is 134.22 kJ/mol [11].
Critical Properties
The critical properties of D-Galactonic acid have been estimated using the Joback method. The critical temperature is calculated to be 1163.31 K, the critical pressure is 7601.04 kPa, and the critical volume is 0.468 m³/kmol [11]. These parameters are essential for understanding the compound's behavior under extreme conditions and for industrial process design.
Acid-Base Properties
D-Galactonic acid exhibits acidic properties due to its carboxylic acid functional group. The predicted pKa value is 3.35 ± 0.35 [6] [12], indicating that it is a moderately weak acid. This acidity is significant for its biological activity and industrial applications, particularly in pH regulation and chelation processes .
The solubility profile of D-Galactonic acid is dominated by its highly polar nature, which results from the presence of multiple hydroxyl groups and a carboxylic acid functionality. This molecular architecture creates extensive opportunities for hydrogen bonding with polar solvents, particularly water.
Aqueous Solubility
D-Galactonic acid demonstrates exceptional water solubility, being described as "freely soluble" in aqueous media [13]. This high solubility is attributed to the compound's ability to form extensive hydrogen bond networks with water molecules through its six hydroxyl groups and carboxylic acid moiety [13]. The compound can dissolve readily in water at room temperature, making it highly suitable for biological and industrial applications that require aqueous processing.
Organic Solvent Solubility
The solubility characteristics in organic solvents vary significantly depending on the solvent's polarity and hydrogen bonding capacity. In dimethyl sulfoxide (DMSO), D-Galactonic acid shows moderate solubility at approximately 5 mg/ml [14]. This solubility in DMSO is particularly useful for analytical applications and certain chemical modifications.
In alcoholic solvents, D-Galactonic acid exhibits limited solubility. It is only slightly soluble in ethanol at room temperature, though solubility improves when hot ethanol is used [15] [13]. This temperature-dependent solubility behavior is typical for compounds with extensive hydrogen bonding networks, where increased thermal energy helps overcome intermolecular attractions.
The compound is notably insoluble in non-polar solvents such as ether [15] [13], which is expected given its highly polar structure. This selectivity for polar solvents makes D-Galactonic acid unsuitable for applications requiring non-polar media but ideal for aqueous-based processes.
Buffer Systems
Practical Implications
The solubility profile of D-Galactonic acid has significant implications for its handling and application. The high water solubility facilitates easy preparation of aqueous solutions for biological assays and industrial processes. The limited solubility in organic solvents necessitates careful consideration of reaction conditions when organic transformations are required. The temperature-dependent solubility in alcohols provides options for purification and crystallization procedures [6].
The spectroscopic characteristics of D-Galactonic acid provide essential information for its identification, structural confirmation, and analytical quantification. Multiple spectroscopic techniques have been employed to characterize this compound, each offering unique insights into its molecular structure and behavior.
Nuclear Magnetic Resonance Spectroscopy
¹H NMR spectroscopy represents the most extensively documented spectroscopic technique for D-Galactonic acid characterization. Experimental ¹H NMR spectra have been recorded at 600 MHz using different solvent systems. High-quality experimental spectra are available in both pure water (H₂O) and 5% dimethyl sulfoxide (DMSO) solutions [16] [17].
The ¹H NMR spectrum in water (600 MHz) shows characteristic patterns for the hydrogen atoms attached to the carbon backbone [16]. The chemical shifts and coupling patterns provide detailed information about the stereochemistry and conformation of the molecule in aqueous solution. The spectrum recorded in 5% DMSO offers complementary information and may show improved resolution for certain proton environments [17].
Infrared Spectroscopy
While specific infrared spectra for D-Galactonic acid are limited in the literature, spectroscopic data for closely related compounds such as D-galacturonic acid are available [18]. The IR spectrum of D-Galactonic acid would be expected to show characteristic absorption bands for the carboxylic acid functionality (C=O stretch around 1700-1720 cm⁻¹), hydroxyl groups (broad O-H stretch around 3200-3600 cm⁻¹), and C-H stretching vibrations (2800-3000 cm⁻¹).
The multiple hydroxyl groups present in the molecule would contribute to a complex fingerprint region, providing distinctive patterns for compound identification. The carboxylic acid group would show characteristic C-O stretching vibrations in the 1200-1300 cm⁻¹ region.
Mass Spectrometry
Mass spectrometric analysis of D-Galactonic acid and its derivatives has been documented in various databases [19]. The molecular ion peak at m/z 196 (corresponding to the molecular weight) serves as a primary identification marker. Fragmentation patterns provide structural information, with common fragment ions resulting from the loss of water molecules, carboxyl groups, and carbon units.
Gas chromatography-mass spectrometry (GC-MS) data shows characteristic retention times and fragmentation patterns that are useful for identification purposes [19]. The mass spectral data are particularly valuable for metabolomic studies where D-Galactonic acid may be identified as a metabolite in biological samples.
Optical Activity
The optical rotation is particularly sensitive to the pH of the solution, as the ionization state of the carboxylic acid group affects the overall molecular conformation and hence the optical properties. Temperature dependence is also observed, reflecting conformational changes with thermal energy.
UV-Visible Spectroscopy
While D-Galactonic acid does not contain significant chromophoric groups, it may show weak absorption in the UV region due to the carboxylic acid functionality. The compound is generally transparent in the visible region, making it suitable for applications where optical clarity is important.
Analytical Applications
The spectroscopic properties of D-Galactonic acid are routinely used for analytical purposes. HPLC with refractive index detection is commonly employed for quantitative analysis, while NMR spectroscopy serves for structural confirmation and purity assessment . The combination of multiple spectroscopic techniques provides comprehensive characterization capabilities for research and quality control applications.